3-(2-Chlorophenyl)-2-cyano-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Molecular Machines Fuel Supply
Research on a closely related compound, 2-cyano-2-phenylpropanoic acid, discusses its application as a chemical fuel for acid-base driven molecular machines. A kinetic study on the aminolysis of 2-cyano-2-phenylpropanoic anhydride aimed to supply the molecular machine with fuel at a controlled rate, avoiding overfeeding and malfunction. This study underscores the potential of cyano-acid derivatives in powering operationally autonomous molecular systems (Biagini et al., 2020).
Photocatalytic Degradation of Chlorophenols
Another study explored the degradation of chlorophenols, which shares a chlorophenyl group with the compound of interest. This research utilized copper-doped titanium dioxide to catalyze the degradation under visible light, indicating the environmental application of chlorophenyl compounds in pollutant degradation and the potential for similar compounds to be used in environmental remediation (Lin et al., 2018).
DNA-based Nanodevices Operation
The use of 2-(4-chlorophenyl)-2-cyanopropanoic acid (CPA) as a chemical fuel for DNA-based nanodevices was demonstrated, offering a method to drive the dissipative operation of these devices through transient pH changes induced by the addition of the fuel acid. This research highlights the functional versatility of chlorophenyl and cyano-acid derivatives in the field of nanotechnology and molecular engineering (Mariottini et al., 2021).
Catalytic Hydrocarboxylation
A study on the hydrocarboxylation of allyl cyanide using different phosphine systems to produce cyano-propanoic acid derivatives demonstrated chemo- and regioselective synthesis methods. This process highlights the chemical versatility and potential applications of cyano-acid derivatives in synthetic chemistry, offering pathways for the synthesis of complex organic compounds (Vallcorba et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(2-chlorophenyl)-2-cyano-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-11(7-13,10(14)15)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIVQILOEAOMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-2-cyano-2-methylpropanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.